Albumin Binding Affinity: A 6.7-Fold Improvement Over the Bare closo-Dodecaborate Core
The 4-iodophenylbutanamide moiety is a validated, high-affinity ligand for human serum albumin (HSA). In a direct comparison, a boron-conjugated derivative of 4-iodophenylbutanamide (BC-IP) demonstrated a dissociation constant (Kd) of 148 ± 8 µM for HSA. In contrast, the control compound, disodium closo-dodecaborate (lacking the 4-iodophenylbutanamide group), exhibited a Kd > 1000 µM [1]. This represents a >6.7-fold improvement in binding affinity attributable to the 4-iodophenylbutanamide structure. The result confirms that this moiety is not a passive linker but an active, quantifiable contributor to the pharmacokinetic profile of conjugated therapeutics.
| Evidence Dimension | Binding Affinity (Kd) to Human Serum Albumin (HSA) |
|---|---|
| Target Compound Data | 148 ± 8 µM (for boron-conjugated 4-iodophenylbutanamide, BC-IP) |
| Comparator Or Baseline | > 1000 µM (for disodium closo-dodecaborate, lacking the 4-iodophenylbutanamide group) |
| Quantified Difference | >6.7-fold improvement in binding affinity |
| Conditions | In vitro binding assay; Kd values determined for HSA |
Why This Matters
This quantifiable improvement in HSA binding directly impacts the ability to leverage albumin as a tumor-homing vehicle, a critical parameter for selecting a scaffold in the development of targeted therapies and imaging agents.
- [1] Fujikawa Y, et al. Iodophenyl-conjugated closo-dodecaborate as a promising small boron molecule that binds to serum albumin and accumulates in tumor. Bioorg Med Chem Lett. 2022;74:128912. View Source
